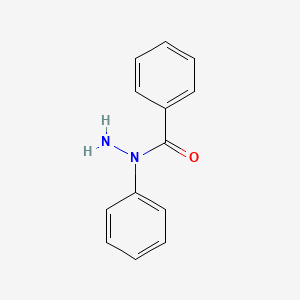

N-phenylbenzohydrazide

Description

The exact mass of the compound N-phenylbenzohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-phenylbenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenylbenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-15(12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACXDWHPYQPMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302090 | |

| Record name | N-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-45-3 | |

| Record name | Benzoic acid, 1-phenylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC148504 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Evolution and Utility of N-Phenylbenzohydrazide: From Fischer’s Reagent to Radical Pharmacophore

A Technical Whitepaper for Drug Development Professionals

Executive Summary

N-Phenylbenzohydrazide (1-benzoyl-2-phenylhydrazine) represents a pivotal structural motif in the history of organic chemistry and pharmacology. Originating from the foundational hydrazine work of Emil Fischer in the late 19th century, this compound has evolved from a simple characterization derivative into a versatile scaffold for radical chemistry, heterocyclic synthesis, and antifungal drug design. This guide analyzes its physicochemical properties, mechanistic toxicology, and synthetic utility, providing researchers with a self-validating roadmap for its application.

Historical Genesis & Chemical Identity[1]

The Fischer Era and Structural Definition

The discovery of N-phenylbenzohydrazide is inextricably linked to the "hydrazine boom" initiated by Emil Fischer in 1875. While Fischer is best known for discovering phenylhydrazine (

N-Phenylbenzohydrazide emerged as a stable, crystalline derivative formed by the acylation of phenylhydrazine. Its high melting point and stability made it an early benchmark for confirming the purity of phenylhydrazine batches before spectroscopic methods existed.

Chemical Nomenclature:

-

IUPAC Name:

-Phenylbenzohydrazide -

Alternative Names: 1-Benzoyl-2-phenylhydrazine; Benzoic acid 2-phenylhydrazide.

-

CAS Registry Number: 532-96-7

Physicochemical Characterization

Unlike its parent phenylhydrazine, which is a liquid prone to oxidation, N-phenylbenzohydrazide is a robust solid.

Table 1: Physicochemical Profile

| Property | Value | Context/Relevance |

| Molecular Formula | Core hydrazide scaffold | |

| Molecular Weight | 212.25 g/mol | Small molecule drug-like space |

| Melting Point | 170–171 °C | High crystallinity indicates stability [1] |

| Solubility | Ethanol, DMSO, Acetone | Poor water solubility; requires organic co-solvent |

| Appearance | White crystalline solid | Forms needles upon recrystallization from EtOH |

| pKa | ~13 (Amide-like) | Weakly acidic NH protons |

Mechanistic Pharmacology & Toxicology

The Radical Mechanism (The "Why")

The pharmacological potency and toxicity of N-phenylbenzohydrazide stem from the lability of the hydrazine (

Key Pathway:

-

Oxidation: Conversion to the azo intermediate (

, N-benzoyl-N'-phenyldiazene). -

Fragmentation: The azo compound is unstable and can release nitrogen gas (

) or generate benzoyl and phenyl radicals. -

Toxicity: Phenyl radicals are notorious for abstracting hydrogen atoms from lipids (peroxidation) and causing hemolytic anemia—a hallmark toxicity of the phenylhydrazine class.

Visualization: Oxidative Activation Pathway

The following diagram illustrates the oxidative activation pathway that transforms the inert hydrazide into a reactive radical species.

Figure 1: Oxidative activation pathway of N-phenylbenzohydrazide leading to radical generation.

Modern Applications & Synthetic Utility

Heterocyclic Synthesis (Benzotriazines)

In modern drug discovery, N-phenylbenzohydrazide serves as a critical intermediate. It functions as a nucleophile in the synthesis of 1,2,4-benzotriazines , a class of compounds investigated for anticancer activity (e.g., Tirapazamine analogues).

Antifungal Activity

Recent studies have highlighted the efficacy of N-phenylhydrazide derivatives against Candida albicans. The mechanism likely involves interference with fungal cell wall synthesis or oxidative stress induction via the radical pathway described above [2].

Detailed Experimental Protocols

Synthesis of N-Phenylbenzohydrazide

Objective: Synthesize high-purity 1-benzoyl-2-phenylhydrazine via Schotten-Baumann benzoylation.

Reagents:

-

Phenylhydrazine (freshly distilled)[1]

-

Pyridine (or 10% NaOH)

-

Ethanol (absolute)

Protocol:

-

Preparation: In a 250 mL round-bottom flask, dissolve 0.05 mol (5.4 g) of phenylhydrazine in 50 mL of dry pyridine. Chill to 0°C in an ice bath.

-

Expert Note: Phenylhydrazine is toxic and a skin sensitizer. Use double gloves and work in a fume hood.

-

-

Addition: Dropwise add 0.055 mol (7.7 g) of benzoyl chloride over 20 minutes. Maintain temperature <10°C to prevent di-acylation.

-

Causality: Controlling temperature ensures the kinetic product (mono-acyl) forms over the thermodynamic di-acyl byproduct.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn viscous/yellow.

-

Quench: Pour the reaction mixture into 300 mL of ice-cold water containing 30 mL of concentrated HCl (to neutralize pyridine).

-

Isolation: A white to pale-pink precipitate will form immediately. Filter via vacuum filtration.[4]

-

Purification: Recrystallize from boiling ethanol.

-

Self-Validation: The product should appear as white needles.[4] If pink, oxidation has occurred; recrystallize again with a pinch of activated charcoal.

-

-

Characterization: Verify Melting Point (Target: 170–171 °C).

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthetic workflow for N-phenylbenzohydrazide.

References

-

Royal Society of Chemistry. (2012). N'-Phenylbenzohydrazide Characterization Data. RSC Advances.

-

National Institutes of Health (PubMed). (2023). Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents.

-

Sigma-Aldrich. (n.d.). 1-Acetyl-2-phenylhydrazine Product Specification (Analogue Reference).

-

Wikipedia. (n.d.). Phenylhydrazine - History and Properties.

Sources

A Senior Application Scientist's Guide to N'-Phenylbenzohydrazide in Organic Synthesis

Abstract: This technical guide provides an in-depth exploration of N'-phenylbenzohydrazide, a versatile yet specific reagent in modern organic synthesis. We will dissect its molecular profile, delineate validated synthesis protocols, and critically examine its role as a pivotal precursor for constructing complex heterocyclic scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and field-proven insights into the practical applications of this compound, particularly in the realms of heterocyclic chemistry and drug discovery.

Introduction: The Hydrazide Moiety as a Privileged Synthetic Unit

In the landscape of organic chemistry, the hydrazide functional group stands out as a remarkably versatile building block. Hydrazines and their derivatives are foundational reagents, traditionally used for characterizing carbonyl compounds.[1] More recently, the benzohydrazide scaffold, in particular, has garnered significant attention as a "privileged pharmacophore" due to the diverse biological activities exhibited by its derivatives, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

N'-Phenylbenzohydrazide (also known as 1-benzoyl-2-phenylhydrazine) is a specific derivative within this class, characterized by a benzoyl group and a phenyl group attached to the nitrogen atoms of a hydrazine core.[3] This substitution pattern imparts unique reactivity, making it an invaluable intermediate for synthesizing a range of bioactive molecules and complex organic structures. This guide will illuminate the synthesis, properties, and strategic applications of N'-phenylbenzohydrazide, providing the practicing chemist with a comprehensive operational playbook.

Molecular Profile and Physicochemical Properties

Understanding the intrinsic properties of a reagent is paramount to its effective application. N'-Phenylbenzohydrazide is a crystalline solid at room temperature, possessing a defined molecular architecture that dictates its reactivity.[3]

Table 1: Physicochemical Properties of N'-Phenylbenzohydrazide

| Property | Value | Source |

| CAS Number | 532-96-7 | [4][5] |

| Molecular Formula | C₁₃H₁₂N₂O | [4][5] |

| Molecular Weight | 212.25 g/mol | [4][5] |

| Appearance | Crystalline solid | [3] |

| Solubility | Moderately soluble in ethanol and acetone; less soluble in water.[3] | Cheméo[6] |

| Melting Point (Tfus) | 444.36 K (171.21 °C) | Cheméo[6] |

| logP (Octanol/Water) | 2.443 | Cheméo[6] |

The presence of both a benzoyl and a phenyl group creates a molecule with distinct electronic and steric features. The amide-like benzoyl portion and the nucleophilic secondary amine of the hydrazine moiety are the primary sites of reactivity, which we will explore in subsequent sections.

Synthesis of N'-Phenylbenzohydrazide: A Validated Protocol

The reliable synthesis of the starting material is the bedrock of any synthetic campaign. N'-Phenylbenzohydrazide is typically prepared via the acylation of phenylhydrazine with benzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Causality Behind Experimental Choices

-

Reactants: Phenylhydrazine serves as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or a weakly basic solvent like pyridine is often used. Pyridine has the dual advantage of acting as a solvent and a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.

Visualizing the Synthesis Workflow

The synthesis is a straightforward, single-step process from commercially available precursors.

Caption: Workflow for the synthesis of N'-Phenylbenzohydrazide.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylhydrazine (10.81 g, 0.1 mol).

-

Dissolution: Add 100 mL of pyridine to the flask and cool the resulting solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: While stirring vigorously, add benzoyl chloride (14.06 g, 0.1 mol) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of a precipitate (pyridinium hydrochloride) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Quenching & Isolation: Pour the reaction mixture into 500 mL of ice-cold water. A white solid will precipitate.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove pyridine and its salt.

-

Purification: Recrystallize the crude product from hot ethanol to yield pure N'-phenylbenzohydrazide as white crystals.

-

Drying & Characterization: Dry the crystals under vacuum. The final product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

The Role of N'-Phenylbenzohydrazide in Heterocyclic Synthesis

The true synthetic utility of N'-phenylbenzohydrazide lies in its ability to serve as a versatile precursor for various heterocyclic systems. The hydrazide moiety contains the requisite N-N-C=O framework for cyclization reactions.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a prominent class of five-membered heterocycles found in many medicinally important compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[7] N'-phenylbenzohydrazide can be readily converted to 2,5-disubstituted 1,3,4-oxadiazoles.

The most common method involves the dehydrative cyclization of an N,N'-diacylhydrazine intermediate.[8] In the case of N'-phenylbenzohydrazide, it can react with another acylating agent (e.g., an acid chloride or anhydride) followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or sulfuric acid.[8][9]

Caption: General pathway to 1,3,4-oxadiazoles from N'-phenylbenzohydrazide.

Mechanistic Insight: The reaction proceeds via acylation of the more nucleophilic secondary amine, followed by an acid-catalyzed intramolecular cyclization. The carbonyl oxygen attacks the newly formed amide's carbonyl carbon, and subsequent dehydration yields the stable aromatic oxadiazole ring. This transformation is a powerful strategy for creating molecular diversity, as the 'R' group on the acyl chloride can be easily varied.

Applications in Medicinal Chemistry and Drug Development

The hydrazide scaffold is a cornerstone in medicinal chemistry.[10] Derivatives of N'-phenylbenzohydrazide have been investigated for a range of therapeutic applications, leveraging the biological activities inherent to the broader benzohydrazide class.

-

Antifungal Agents: A study involving the design and synthesis of fifty-two N'-phenylhydrazide derivatives demonstrated that many of the compounds exhibited varying degrees of antifungal activity against several strains of Candida albicans.[11][12] This highlights the potential of the N'-phenylbenzohydrazide scaffold as a lead structure for developing new antifungal agents, which are urgently needed due to rising drug resistance.[10][12]

-

Anti-inflammatory Activity: Phenylbenzohydrazides derived from isatoic anhydride have shown significant in vivo and in vitro anti-inflammatory effects.[2] These compounds were shown to modulate the inflammatory response, which involves cells like neutrophils and macrophages and mediators such as nitric oxide (NO) and prostaglandins (PGs).[2] This suggests that the core structure could be a valuable starting point for novel non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Broad Biological Potential: The general class of benzohydrazides has been reported to possess a wide spectrum of activities, including anti-convulsant, anti-tubercular, and anti-cancer properties, making this structural motif a highly valuable pharmacophore in drug discovery programs.[1]

Conclusion and Future Outlook

N'-Phenylbenzohydrazide is more than a simple organic molecule; it is a key enabling reagent for synthetic and medicinal chemists. Its straightforward synthesis and well-defined reactivity provide a reliable platform for constructing complex molecular architectures, particularly five-membered heterocyclic rings like 1,3,4-oxadiazoles. The demonstrated biological activities of its derivatives, from antifungal to anti-inflammatory, underscore its importance as a privileged scaffold in drug development.

Future research will likely focus on expanding the library of N'-phenylbenzohydrazide derivatives, exploring novel cyclization strategies to access different heterocyclic systems, and employing these compounds in high-throughput screening campaigns to identify new therapeutic leads. As the demand for novel, effective, and safe pharmaceuticals continues to grow, the strategic application of versatile building blocks like N'-phenylbenzohydrazide will remain a critical component of successful drug discovery efforts.

References

- Google Patents.

-

Austin Publishing Group. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. [Link]

-

Helmsman. How Phenyl Hydrazine (PHY) Plays a Key Role in Organic Synthesis. [Link]

- Google Patents.

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

-

PMC (PubMed Central). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. [Link]

-

The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. [Link]

-

PubChem. N'-benzoyl-N-phenylbenzohydrazide. [Link]

-

PMC (PubMed Central). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. [Link]

-

PMC (PubMed Central). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. [Link]

-

Taylor & Francis Online. Phenylhydrazine – Knowledge and References. [Link]

-

ResearchGate. A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 2-phenylhydrazide (CAS 532-96-7). [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

International Journal of Chemical Synthesis and Chemical Reactions. Advance in the Synthesis of Oxadiazole Based Heterocyclic Compound. [Link]

-

FooDB. Showing Compound Phenylhydrazine (FDB005892). [Link]

-

NIST WebBook. Phenylhydrazine hydrochloride. [Link]

-

GSRS. 4-NITRO-N'-PHENYLBENZOHYDRAZIDE. [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 532-96-7: N′-Phenylbenzohydrazide | CymitQuimica [cymitquimica.com]

- 4. N′-Phenylbenzohydrazide, CAS 532-96-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. synchem.de [synchem.de]

- 6. Benzoic acid, 2-phenylhydrazide (CAS 532-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. ijper.org [ijper.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfamethoxazole: Properties, Synthesis, and Therapeutic Applications

Senior Application Scientist Note: The initial query for CAS number 532-96-7 identified the compound as N′-Phenylbenzohydrazide. However, a comprehensive literature search revealed limited application of this specific molecule within drug development. In contrast, searches for the chemical name associated with potential therapeutic uses, "4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide," consistently and overwhelmingly pointed to the well-established antibiotic Sulfamethoxazole (CAS Number: 723-46-6) . Given the context of the request for a technical guide for researchers and drug development professionals, this document will focus on Sulfamethoxazole, a compound of significant clinical and scientific interest.

Introduction: The Enduring Relevance of a Classic Antibiotic

Sulfamethoxazole (SMX) is a sulfonamide antibiotic that has been a cornerstone of antimicrobial therapy for decades.[1][2] Introduced in the United States in 1961, its primary mechanism of action involves the disruption of folic acid synthesis in bacteria, a pathway essential for their growth and proliferation.[1] While it can be used as a standalone agent, it is most commonly administered in combination with trimethoprim (TMP), a dihydrofolate reductase inhibitor.[3][4] This combination, known as co-trimoxazole, creates a synergistic effect by sequentially blocking two key enzymes in the bacterial folate synthesis pathway, which not only enhances its antimicrobial activity but also helps to mitigate the development of bacterial resistance.[4][5] This guide will provide a comprehensive overview of Sulfamethoxazole's properties, synthesis, mechanism of action, and its applications in modern medicine.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of a drug's physical, chemical, and pharmacokinetic properties is fundamental to its development and clinical application. Sulfamethoxazole is a white to off-white, odorless, crystalline powder.

| Property | Value | Source |

| CAS Number | 723-46-6 | [1] |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [1] |

| Molecular Weight | 253.28 g/mol | [1] |

| Melting Point | 169 °C (336 °F) | [1] |

| Protein Binding | 70% | [1] |

| Metabolism | Hepatic (acetylation and glucuronidation) | [1] |

| Elimination Half-life | 10 hours | [1] |

| Excretion | Renal | [1] |

| Mechanism of Action | Dihydropteroate synthase inhibitor | [4][5] |

Sulfamethoxazole is hepatically metabolized by the CYP450 system, specifically as a CYP2C9 inhibitor.[6] Its half-life of 6 to 12 hours can be significantly extended in cases of renal failure, necessitating dose adjustments in such patients.[6]

Mechanism of Action: Targeting Bacterial Folic Acid Synthesis

The selective toxicity of Sulfamethoxazole against bacteria lies in the fundamental metabolic difference between prokaryotic and eukaryotic cells.[] While humans obtain folic acid (vitamin B9) from their diet, many bacteria must synthesize it de novo.[1][] Folic acid is a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][5]

Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[1][5] By competitively inhibiting DHPS, Sulfamethoxazole blocks the conversion of PABA to dihydrofolic acid, a critical step in the folate synthesis pathway.[1][5] This inhibition is bacteriostatic, meaning it halts the growth and replication of bacteria rather than directly killing them.[1][]

The synergistic combination with trimethoprim, which inhibits the subsequent enzyme in the pathway, dihydrofolate reductase (DHFR), leads to a more potent bactericidal effect and a lower likelihood of resistance development.[4][5]

Caption: Inhibition of the bacterial folic acid synthesis pathway by Sulfamethoxazole and Trimethoprim.

Synthesis of Sulfamethoxazole

The synthesis of Sulfamethoxazole, chemically known as 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, involves a multi-step process. A common synthetic route utilizes a cyclocondensation reaction.[8] This process typically involves reacting 4-acetylbenzenesulfonamide with hydroxylamine to form an oxime, which is then cyclized to form the isoxazole ring. Subsequent modifications lead to the final product.

A described method for synthesizing related thiazolidinone hybrids incorporates Sulfamethoxazole, highlighting its use as a building block in medicinal chemistry.[8] The synthesis involves a cyclocondensation reaction between 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, an aryl aldehyde, and mercaptoacetic acid.[8]

Caption: A simplified overview of a potential synthetic route to Sulfamethoxazole.

Therapeutic Uses and Clinical Applications

Sulfamethoxazole, primarily in combination with trimethoprim, is indicated for the treatment of a variety of bacterial infections.[3][6] Its broad spectrum of activity covers both Gram-positive and Gram-negative bacteria.[1]

FDA-Approved Indications Include:

-

Urinary Tract Infections (UTIs): A first-choice treatment for uncomplicated UTIs.[1][6]

-

Acute Otitis Media: Particularly in pediatric patients.[6]

-

Acute Exacerbations of Chronic Bronchitis: In adults.[6]

-

Shigellosis: Treatment of enteritis caused by Shigella species.[6]

-

Traveler's Diarrhea: For both treatment and prophylaxis.[6]

-

Pneumocystis jirovecii Pneumonia (PJP): For both treatment and prevention, especially in immunocompromised individuals such as those with HIV/AIDS.[6][9]

-

Toxoplasmosis: For both treatment and prophylaxis.[6]

The combination is also effective against methicillin-resistant Staphylococcus aureus (MRSA) skin infections.[3]

Safety, Toxicity, and Handling

While generally well-tolerated, Sulfamethoxazole is associated with a range of potential side effects and requires careful handling.

Common Side Effects:

Serious Adverse Reactions:

-

Hypersensitivity Reactions: Severe skin reactions such as Stevens-Johnson syndrome can occur. The medication should be discontinued at the first sign of a rash.[4]

-

Folate Deficiency: Caution is advised in patients at risk for folate deficiency.[4]

-

Hemolysis: Can occur in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4]

Handling and Storage:

-

Handling: Minimize dust generation and accumulation. For crushed or broken tablets, avoid inhalation of dust and contact with skin and eyes.[10] Appropriate personal protective equipment should be worn.[10]

-

Storage: Store in a tightly closed container in a well-ventilated place, away from heat and direct sunlight.[11]

Conclusion

Sulfamethoxazole remains a vital tool in the fight against bacterial infections. Its well-understood mechanism of action, synergistic relationship with trimethoprim, and broad spectrum of activity have solidified its place in clinical practice. For researchers and drug development professionals, Sulfamethoxazole serves as both an effective therapeutic agent and a valuable scaffold for the development of new antimicrobial compounds. A comprehensive understanding of its properties, synthesis, and clinical applications is essential for its continued effective and safe use.

References

-

PubChem. 4-amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide. Available from: [Link]

-

Yagnik, K. & Azevedo, L. Trimethoprim Sulfamethoxazole. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. 2020; 11(3):245-249. Available from: [Link]

-

Wikipedia. Trimethoprim/sulfamethoxazole. Available from: [Link]

-

Wikipedia. Sulfamethoxazole. Available from: [Link]

-

PubChem. Sulfamethoxazole. National Center for Biotechnology Information. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Sulfamethoxazole?. Available from: [Link]

-

Mayo Clinic. Sulfamethoxazole And Trimethoprim (Oral Route). Available from: [Link]

-

ResearchGate. Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). Available from: [Link]

-

Royal Society of Chemistry. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. J Mater Chem B. 2023;11:4787-4796. Available from: [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 2-phenylhydrazide (CAS 532-96-7). Available from: [Link]

-

MDPI. Fluoroquinolone Resistance Patterns in Multidrug-Resistant Escherichia coli from the Gut Microbiota of Young Children. Int J Mol Sci. 2023; 24(13):10599. Available from: [Link]

-

Angene Chemical. 2'-phenylbenzohydrazide(CAS# 532-96-7). Available from: [Link]

-

SIELC Technologies. Benzoic acid, 2-phenylhydrazide. Available from: [Link]

-

Wikipedia. Klebsiella pneumoniae. Available from: [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. 2020; 9(3):889-893. Available from: [Link]

-

University of Puerto Rico at Mayagüez. Sulfamethoxazole SAFETY DATA SHEET. 2018. Available from: [Link]

-

MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules. 2021; 26(23):7140. Available from: [Link]

-

European Directorate for the Quality of Medicines & HealthCare. Sulfamethoxazole Safety Data Sheet. Available from: [Link]

-

Teva Pharmaceuticals. Trimethoprim and sulfamethoxazole Tablets - SAFETY DATA SHEET. 2018. Available from: [Link]

-

AA Blocks. 144-82-1 | 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. Available from: [Link]

-

PubMed. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Acta Crystallogr C. 2005; 61(Pt 9):o559-61. Available from: [Link]

-

ND Pharma & Biotech. Industrial Division. Available from: [Link]

-

Tydskrif vir Regswetenskap. The integration of the TBVC Sun International Casinos into the South African regulatory system. 2002; 27(1):88-100. Available from: [Link]

-

National Center for Biotechnology Information. 4-[(2-Hydroxybenzylidene)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide: a monoclinic polymorph. Acta Crystallogr Sect E Struct Rep Online. 2010; 66(Pt 11):o2574. Available from: [Link]

Sources

- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]

- 3. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 4. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 6. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 10. cdn.pfizer.com [cdn.pfizer.com]

- 11. sds.edqm.eu [sds.edqm.eu]

Technical Safety Guide: N-Phenylbenzohydrazide (1-Benzoyl-2-phenylhydrazine)

[1]

Executive Summary & Chemical Identity[1][2]

N-phenylbenzohydrazide (CAS 1667-00-1 / 532-96-7), often referred to as 1-benzoyl-2-phenylhydrazine, is a critical intermediate in the synthesis of heterocycles and a pharmacophore in antifungal and antimicrobial drug discovery.[1] While structurally stable under ambient conditions, its hydrazine core confers specific toxicological risks—primarily hematotoxicity (hemolytic anemia) and skin sensitization—that require rigorous containment strategies.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the compound's hazards and a self-validating protocol for its safe handling.[1]

Physicochemical Profile[1][3][4][5][6][7][8][9]

| Property | Value | Significance |

| CAS Number | 1667-00-1 / 532-96-7 | Primary identifier for inventory tracking.[1] |

| Formula | C₁₃H₁₂N₂O | Lipophilic backbone facilitates dermal absorption.[1] |

| Mol. Weight | 212.25 g/mol | Non-volatile solid; inhalation risk is dust-dependent.[1] |

| Solubility | Ethanol, Acetone, DMSO | High solubility in organic solvents increases skin permeation rates. |

| Appearance | White to off-white crystalline solid | Visual identification of contamination.[1] |

| Melting Point | ~168°C | Stable solid; thermal decomposition releases NOₓ.[1] |

Hazard Identification & Toxicological Mechanisms[7]

The Core Hazard: Hydrazine-Induced Hemotoxicity

Unlike simple irritants, N-phenylbenzohydrazide possesses a latent systemic toxicity profile rooted in its metabolic fate.[1] Upon absorption (oral or dermal), the hydrazine moiety can undergo oxidative activation, leading to the destruction of red blood cells (RBCs).

Mechanism of Action:

-

Bioactivation: The compound is metabolized (via hydrolysis or direct oxidation) to release phenylhydrazine-like intermediates.[1]

-

Radical Formation: Auto-oxidation generates superoxide anions and phenyl radicals.[1]

-

Cellular Damage: These radicals attack the spectrin network of the RBC membrane and oxidize hemoglobin to methemoglobin, eventually precipitating as Heinz bodies.[1][2]

-

Result: Acute hemolytic anemia and reticulocytosis.[1]

Visualizing the Toxicity Pathway

The following diagram illustrates the cascade from exposure to biological effect, highlighting critical intervention points.

Figure 1: Mechanistic pathway of N-phenylbenzohydrazide toxicity, emphasizing the transition from exposure to hematotoxic outcome.[1][2]

Hierarchy of Controls & Engineering Defenses

Reliance on PPE alone is a failure of safety planning.[1] The handling of N-phenylbenzohydrazide requires a "Defense-in-Depth" strategy.[1]

Engineering Control Matrix

| Control Level | Requirement | Mechanistic Justification |

| Primary Containment | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Prevents inhalation of particulates.[1] The compound is a solid, but static charge can aerosolize micro-particles during weighing. |

| Static Control | Anti-static weighing boats & Ionizing bars | Hydrazides can be electrostatically active.[1] Static discharge can disperse toxic dust outside the containment zone.[1] |

| Surface Protection | Disposable absorbent bench liners | Prevents cross-contamination.[1] The lipophilic nature means residues on benchtops are hard to remove with water alone.[1] |

PPE Selection: Permeation Kinetics

Standard latex gloves are insufficient due to the compound's solubility in organic carriers (DMSO/Ethanol) often used in assays.[1]

Operational Protocol: Synthesis & Handling

This protocol utilizes a self-validating workflow , ensuring that safety checks are integral to the experimental steps.

Step 1: Pre-Operational Check (The "Go/No-Go" Gate)[1]

Step 2: Weighing & Solubilization[1]

-

Static Neutralization: Pass the spatula and weighing boat through an anti-static gate or wipe with an anti-static cloth before use.[1]

-

Transfer: Weigh inside the fume hood. Do not transport open containers across the lab.

-

Solvation: Add solvent (e.g., DMSO) slowly.[1]

Step 3: Reaction/Assay Execution[1]

-

Incompatibility Alert: Isolate from strong oxidizing agents (e.g., peroxides, permanganates). The hydrazine linkage (-NH-NH-) is a reducing motif; contact with oxidizers can trigger exothermic decomposition and evolution of nitrogen oxides.[1]

Workflow Logic Diagram

Figure 2: Operational logic flow for handling N-phenylbenzohydrazide, highlighting the critical oxidizer incompatibility checkpoint.

Emergency Response & Decontamination

The "No-Bleach" Rule

A common laboratory error is using hypochlorite (bleach) to neutralize nitrogenous compounds.[1]

-

Risk: Reaction of hypochlorite with hydrazine derivatives can generate chloramines (toxic) or alkyl azides (explosive).[1]

-

Correct Protocol:

-

Solid Spill: Dampen with water (to prevent dust), scoop into a hazardous waste container.[1]

-

Solution Spill: Absorb with vermiculite or sand.[1]

-

Disposal: Incineration is the only approved disposal method.[1] Label waste clearly: "Toxic Solid/Liquid - Hydrazine Derivative - DO NOT MIX WITH OXIDIZERS."

-

First Aid

-

Inhalation: Move to fresh air immediately. The delayed onset of pulmonary edema is possible; medical observation for 24 hours is recommended.[1]

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol for washing skin, as it increases the transdermal absorption of the lipophilic compound.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 229521, N'-Benzoyl-N-phenylbenzohydrazide. Retrieved from [Link]

-

Shukla, P., et al. (2012). Phenylhydrazine induced toxicity: a review on its haematotoxicity. International Journal of Basic and Applied Medical Sciences. (Provides mechanistic basis for hydrazine-induced hemolysis).[1]

-

World Health Organization (WHO) & International Labour Organization (ILO). International Chemical Safety Cards (ICSC).[1] General guidelines for Hydrazine derivatives. Retrieved from [Link]

-

Fan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (Demonstrates biological activity and structural relevance). Retrieved from [Link]

Methodological & Application

detailed experimental protocol for N-phenylbenzohydrazide synthesis

Abstract & Scope

This protocol details the controlled synthesis of

The method utilizes a modified Schotten-Baumann approach optimized for kinetic control, ensuring high regioselectivity at the

Reaction Mechanism & Regiochemistry

The acylation of phenylhydrazine (

-

-Nitrogen (

-

-Nitrogen (

Consequently, under kinetically controlled conditions (low temperature, controlled stoichiometry), the benzoyl group selectively attaches to the

Mechanism Visualization

Figure 1: Reaction pathway highlighting the kinetic product formation and the risk of over-acylation.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |

| Phenylhydrazine | 108.14 | 1.0 | 5.4 g (50 mmol) | Nucleophile |

| Benzoyl Chloride | 140.57 | 1.05 | 5.8 mL (52.5 mmol) | Electrophile |

| Pyridine | 79.10 | 1.2 | 4.8 mL | Base/Catalyst |

| Dichloromethane (DCM) | - | - | 100 mL | Solvent (Anhydrous) |

| Ethanol (95%) | - | - | ~50 mL | Recrystallization |

Safety Warning: Phenylhydrazine is a potent skin sensitizer and suspected carcinogen. It can cause hemolytic anemia.[1] Benzoyl chloride is a lachrymator. All operations must be performed in a fume hood.

Step-by-Step Methodology (Anhydrous Method)

This method is preferred over aqueous Schotten-Baumann for research-grade purity as it minimizes hydrolysis of the acyl chloride.

-

Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solubilization: Charge the flask with Phenylhydrazine (5.4 g) and Dichloromethane (100 mL) . Add Pyridine (4.8 mL) .

-

Note: If the phenylhydrazine is dark red/brown, it must be distilled under vacuum prior to use to remove oxidation products.

-

-

Thermal Control: Cool the solution to 0°C using an ice/water bath. Stir for 15 minutes to equilibrate.

-

Acylation (Critical Step): Dilute Benzoyl Chloride (5.8 mL) in 10 mL of DCM. Add this solution dropwise via the addition funnel over 30-45 minutes .

-

Process Control: Maintain internal temperature <5°C. Rapid addition leads to local hotspots and di-acylation.

-

-

Reaction Completion: Once addition is complete, allow the mixture to warm to room temperature naturally and stir for an additional 2 hours.

-

TLC Monitoring: Silica gel, 30% EtOAc/Hexane. Product

~0.4; Phenylhydrazine

-

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess pyridine.

-

Wash with Saturated

(2 x 50 mL) to remove residual benzoic acid. -

Wash with Brine (50 mL) .

-

Dry over anhydrous

, filter, and concentrate in vacuo to yield a crude off-white solid.

-

-

Purification: Recrystallize from hot Ethanol (95%) or an Ethanol/Water mixture.

-

Dissolve crude solid in boiling ethanol.

-

Add hot water dropwise until slight turbidity persists.

-

Cool slowly to RT, then to 4°C.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Self-Validation (QC)

To ensure the protocol was successful, compare your isolated product against these metrics.

Physical Properties

| Property | Specification | Diagnostic Note |

| Appearance | White crystalline needles | Brown/Pink indicates oxidation of hydrazine source.[1] |

| Melting Point | 168°C – 170°C | Critical Check: If MP > 230°C, you have formed the 1,2-dibenzoylhydrazine byproduct. |

| Yield | 75% – 85% | Lower yields often result from loss during recrystallization. |

Spectroscopic Data ( H-NMR)

Solvent: DMSO-

- 10.45 (s, 1H): Amide -NH- (Deshielded, broad).

-

7.95 (d, 2H,

- 7.85 (s, 1H): Hydrazine -NH- (Attached to phenyl ring).

- 7.45 – 7.60 (m, 3H): Benzoyl meta/para-protons.

- 7.15 (t, 2H): Phenyl meta-protons.

- 6.70 – 6.85 (m, 3H): Phenyl ortho/para-protons.

Interpretation: The presence of two distinct NH signals (one amide-like >10ppm, one amine-like ~7-8ppm) confirms the mono-acylated structure. The absence of symmetry in the aromatic region rules out the symmetric 1,2-dibenzoylhydrazine.

Troubleshooting Guide

Issue: Product melts at >200°C.

-

Cause: Di-acylation occurred. This happens if the reaction temperature spiked or if excess benzoyl chloride was used.

-

Remediation: Regulate addition rate strictly. Ensure 0°C maintenance. The di-acylated product is much less soluble in ethanol; filter it off while the ethanol is hot during recrystallization.

Issue: Low Yield / Oily Product.

-

Cause: Phenylhydrazine oxidation.

-

Remediation: Use freshly distilled phenylhydrazine. If the starting material is dark, the yield will plummet.

Issue: Skin Irritation/Rash.

-

Remediation: Double-glove (Nitrile). Wash hands immediately with soap and water if exposed. Do not use acetone to wash skin (increases absorption).

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989, p. 1258.

-

PubChem. Phenylhydrazine Compound Summary. National Library of Medicine.[1] [Link]

-

Organic Syntheses. Phenylhydrazine. Org. Synth. 1922 , 2, 71. DOI: 10.15227/orgsyn.002.0071. [Link] (Foundational handling of phenylhydrazine).

- Shawali, A. S.Acid hydrazides, 1,2,4-triazoles and 1,3,4-oxadiazoles from N-phenylbenzohydrazide. Journal of Heterocyclic Chemistry, 1976.

Sources

Application Note: N-Phenylbenzohydrazide as a Myeloperoxidase (MPO) Inhibitor

[1][2][3]

Abstract

Myeloperoxidase (MPO) is a heme-containing peroxidase expressed abundantly in neutrophils and monocytes. While essential for innate immunity, excessive MPO activity—specifically the production of hypochlorous acid (HOCl)—is implicated in chronic inflammatory diseases, atherosclerosis, and neurodegeneration. N-phenylbenzohydrazide and its structural analogs represent a class of potent, mechanism-based MPO inhibitors.[1][2][3] This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing N-phenylbenzohydrazide to inhibit MPO activity in both cell-free and cell-based systems.

Scientific Background & Mechanism[1][4][5][6][7][8]

The Target: Myeloperoxidase (MPO)

MPO facilitates the peroxidation of chloride ions (

Mechanism of Inhibition

N-phenylbenzohydrazide belongs to the hydrazide class of inhibitors. Unlike reversible competitive inhibitors that merely block the active site, hydrazides often act as suicide substrates or irreversible mechanism-based inhibitors .

-

Recognition: The hydrazide moiety binds to the distal heme pocket of MPO.

-

Oxidation: MPO Compound I oxidizes the hydrazide group, generating a radical intermediate (likely a diazenyl or acyl radical).

-

Inactivation: This radical species can either:

-

Covalently modify the heme prosthetic group (heme destruction).

-

Reduce Compound I/II to an inactive ferrous form (

) or other inactive intermediates that cannot participate in the halogenation cycle. -

Note: The open hydrazide scaffold is critical; cyclization (e.g., to quinazolinones) abolishes inhibitory potency.[2]

-

Visualizing the Mechanism

The following diagram illustrates the interception of the MPO catalytic cycle by N-phenylbenzohydrazide.

Caption: Figure 1. Mechanism-based inactivation of MPO by N-phenylbenzohydrazide.[1] The inhibitor intercepts Compound I, generating radicals that permanently inactivate the enzyme.

Material Preparation

| Parameter | Specification |

| Compound Name | N-phenylbenzohydrazide (Benzohydrazide, N-phenyl-) |

| CAS Number | 532-96-7 |

| Molecular Weight | 212.25 g/mol |

| Solubility | Soluble in DMSO (>20 mM); Ethanol. Poorly soluble in water. |

| Storage | Powder: -20°C (desiccated). Stock Solution: -80°C (avoid freeze-thaw). |

| Handling | Light sensitive. Prepare working solutions immediately before use. |

Stock Solution Protocol:

-

Weigh 2.12 mg of N-phenylbenzohydrazide.

-

Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock .

-

Vortex for 30 seconds to ensure complete dissolution.

-

Aliquot into amber microtubes (50 µL each) and store at -80°C.

Protocol A: In Vitro MPO Chlorination Inhibition Assay

Objective: Determine the IC50 of N-phenylbenzohydrazide by measuring the inhibition of HOCl production. Method:TNB Oxidation Assay . MPO produces HOCl, which oxidizes the colorless substrate TNB (5-thio-2-nitrobenzoic acid) into the disulfide DTNB. Inhibitors prevent this oxidation, preserving the TNB absorbance.

Reagents

-

MPO Enzyme: Human MPO (purified), final conc. 10–20 nM.

-

Substrate (TNB): Prepare by reducing DTNB (Ellman's reagent) with Sodium Borohydride or use commercial TNB. Final conc. 50 µM.[1]

-

Co-substrates: 140 mM NaCl, 50 µM Tyrosine (enhances catalysis).

-

Initiator: Hydrogen Peroxide (

), final conc. 50 µM. -

Buffer: 20 mM Sodium Phosphate buffer, pH 7.4.

Experimental Workflow

-

Preparation:

-

Dilute the 10 mM inhibitor stock in buffer to prepare a 2X concentration series (e.g., 0.01 µM to 100 µM).

-

Prepare a "Master Mix" containing MPO, NaCl, and Tyrosine in Phosphate Buffer.

-

-

Incubation (Pre-treatment):

-

In a 96-well clear plate, add 50 µL of Inhibitor dilution (or DMSO vehicle control).

-

Add 50 µL of Master Mix (MPO).

-

Incubate at Room Temperature for 15 minutes . Crucial: This allows the inhibitor to access the heme pocket.

-

-

Reaction Initiation:

-

Add 50 µL of TNB solution.

-

Add 50 µL of

solution to start the reaction.[2]

-

-

Measurement:

-

Monitor Absorbance at 412 nm immediately.

-

Kinetic Mode: Read every 30 seconds for 10 minutes.

-

Note: In the absence of inhibitor, Abs 412 nm decreases (TNB

DTNB). In the presence of inhibitor, Abs 412 nm remains stable.

-

Data Analysis

Calculate the rate of TNB consumption (

Protocol B: Cell-Based Assay (Neutrophil ROS/HOCl)

Objective: Verify membrane permeability and intracellular MPO inhibition. Cell Model: Freshly isolated human neutrophils (PMNs) or differentiated HL-60 cells.

Workflow

-

Seeding: Plate

cells/well in HBSS buffer (calcium/magnesium supplemented). -

Dye Loading: Add Aminophenyl Fluorescein (APF) (5 µM final). APF is highly specific for HOCl (fluoresces green upon oxidation).

-

Inhibitor Treatment: Add N-phenylbenzohydrazide (0.1 – 50 µM) and incubate for 30 minutes at 37°C.

-

Stimulation: Trigger oxidative burst with PMA (Phorbol 12-myristate 13-acetate) (100 ng/mL).

-

Detection: Measure Fluorescence (Ex/Em: 490/515 nm) every 2 minutes for 60 minutes.

Caption: Figure 2.[1][5] Step-by-step workflow for the TNB Oxidation MPO Inhibition Assay.

Expected Results & Troubleshooting

Typical Potency

-

Unsubstituted N-phenylbenzohydrazide: IC50

0.5 – 5.0 µM (Dependent on H2O2 concentration). -

Bromo-substituted analogs (e.g., 2-amino-5-bromo-): Often show higher potency (IC50 < 0.5 µM) due to enhanced lipophilicity and halogen bonding in the active site.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| High Background Oxidation | Spontaneous TNB oxidation | Ensure buffers are fresh and free of metal contaminants (use chelators if necessary, though EDTA can affect MPO slightly). |

| No Inhibition Observed | Inhibitor degradation or insufficient pre-incubation | Hydrazides are light sensitive. Ensure the 15-minute pre-incubation step is performed to allow active site binding. |

| Precipitation | High concentration in aqueous buffer | Do not exceed 1% DMSO final concentration. If precipitating at >50 µM, verify solubility limits. |

References

-

Evaluation of phenyl hydrazide-based compounds as myeloperoxidase inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 2026.[2] (Specific study on N'-phenylbenzohydrazide derivatives).

- Context: Primary source for IC50 values and SAR of the phenylbenzohydrazide scaffold.

-

Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal, 1995. Link

- Context: Foundational paper describing the suicide inhibition mechanism of hydrazides (ABAH) on MPO.

-

Myeloperoxidase: mechanisms of action and their relevance to human health and disease. Antioxidants & Redox Signaling, 2013. Link

- Context: Review of MPO catalytic cycle and chlorin

- Fluorometric assay for screening MPO inhibitors.Journal of Immunological Methods, 2018. Context: Protocol validation for APF and TNB-based detection methods.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of phenyl hydrazide-based compounds as myeloperoxidase inhibitors | springermedizin.de [springermedizin.de]

- 3. Evaluation of phenyl hydrazide-based compounds as myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. INACTIVATION OF MYELOPEROXIDASE BY BENZOIC ACID HYDRAZIDE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Phenylbenzohydrazide in the Synthesis of Azo Dyes

Introduction: A Novel Precursor in Azo Dye Chemistry

Azo dyes, characterized by the presence of the nitrogen-nitrogen double bond (–N=N–), represent the largest and most versatile class of synthetic colorants. Their widespread applications span across industries, from textiles and printing to biomedical imaging and diagnostics.[1] The conventional synthesis of these vibrant compounds relies on a well-established two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by its coupling with an electron-rich nucleophile such as a phenol or an aniline.[2] This guide explores the use of a less conventional but highly promising precursor, N-phenylbenzohydrazide, in the synthesis of azo dyes, offering a unique avenue for the creation of novel dye structures with potentially enhanced properties.

N-phenylbenzohydrazide, an N-acyl-N'-arylhydrazine, presents a unique structural motif that deviates from the typical primary aromatic amine starting materials. Understanding its reactivity with nitrous acid is key to unlocking its potential in azo dye synthesis. This document provides a comprehensive overview of the theoretical underpinnings, detailed experimental protocols, and expected outcomes when utilizing N-phenylbenzohydrazide for the generation of azo colorants.

Chemical Principles and Reaction Mechanisms: Beyond Conventional Diazotization

The synthesis of azo dyes from N-phenylbenzohydrazide introduces mechanistic nuances compared to the classical pathway involving primary aromatic amines. The core of the process still revolves around the generation of a highly electrophilic species that can undergo coupling with an electron-rich aromatic system.

The Japp-Klingemann Reaction: A Mechanistic Analogy

While direct diazotization of the secondary amine in N-phenylbenzohydrazide is not the primary route, its reaction with nitrous acid can be mechanistically analogized to the initial stages of the Japp-Klingemann reaction. This reaction typically involves the coupling of an aryl diazonium salt with a β-keto-ester or a β-keto-acid to form an arylhydrazone, a tautomer of an azo compound.[3][4]

In the context of N-phenylbenzohydrazide, the reaction with nitrous acid is hypothesized to proceed through the formation of an N-nitroso derivative. Subsequent rearrangement and cleavage under acidic conditions can lead to the in-situ generation of a diazonium-like species, which is the key electrophile for the subsequent coupling reaction.

The overall transformation can be visualized as a two-part process: the activation of N-phenylbenzohydrazide and the subsequent electrophilic aromatic substitution.

Part 1: Activation of N-Phenylbenzohydrazide

The reaction is initiated by the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in a strong acidic medium, typically hydrochloric acid (HCl), at low temperatures (0-5 °C).[2] The nitrous acid then protonates and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[2] The lone pair of electrons on the nitrogen atom of the N-phenylamino group of N-phenylbenzohydrazide attacks the nitrosonium ion. This is followed by deprotonation to yield an N-nitrosohydrazide intermediate. Under the acidic reaction conditions, this intermediate is proposed to undergo a series of rearrangements and cleavage of the benzoyl group to generate the reactive aryldiazonium ion.

Part 2: Azo Coupling

The generated diazonium salt is a weak electrophile and will readily react with an electron-rich coupling component.[5] The position of the coupling on the aromatic ring of the coupling agent is directed by the activating group (e.g., -OH or -NR₂), typically occurring at the para position unless it is already occupied.[6]

-

Coupling with Phenols: This reaction is typically carried out in a slightly alkaline medium (pH 8-10). The alkaline conditions deprotonate the phenolic hydroxyl group to form the more strongly activating phenoxide ion, which enhances the rate of electrophilic aromatic substitution.[7]

-

Coupling with Anilines: This coupling reaction is generally performed in a slightly acidic medium (pH 4-7). The acidic conditions are necessary to prevent the self-coupling of the diazonium salt and to ensure that the amino group of the aniline derivative remains sufficiently nucleophilic.

The overall synthetic strategy is a versatile and powerful method for creating a diverse library of azo dyes with tailored properties.

Visualizing the Synthesis: Reaction Workflows

To provide a clear visual representation of the synthetic process, the following diagrams illustrate the key steps involved in the synthesis of azo dyes from N-phenylbenzohydrazide.

Figure 1: General workflow for the synthesis of azo dyes from N-phenylbenzohydrazide.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the synthesis of representative azo dyes using N-phenylbenzohydrazide as the precursor.

Protocol 1: Synthesis of an Azo Dye from N-Phenylbenzohydrazide and 2-Naphthol

This protocol details the synthesis of a vibrant orange-red azo dye by coupling the in-situ generated diazonium salt from N-phenylbenzohydrazide with 2-naphthol.

Materials:

-

N-Phenylbenzohydrazide

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled Water

-

Ice

Equipment:

-

250 mL Beakers

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

-

Buchner Funnel and Filter Flask

-

pH paper or pH meter

Procedure:

Part A: Diazotization of N-Phenylbenzohydrazide

-

In a 250 mL beaker, suspend 2.12 g (0.01 mol) of N-phenylbenzohydrazide in 20 mL of distilled water.

-

Add 5 mL of concentrated hydrochloric acid to the suspension. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold N-phenylbenzohydrazide suspension over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt solution.

Part B: Azo Coupling with 2-Naphthol

-

In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

-

Cool the 2-naphthol solution to 0-5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

-

A brightly colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Filter the crude azo dye using a Buchner funnel and wash the precipitate with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain the purified azo dye.

-

Dry the purified crystals in a desiccator.

Protocol 2: Synthesis of an Azo Dye from N-Phenylbenzohydrazide and N,N-Dimethylaniline

This protocol describes the synthesis of a yellow azo dye by coupling the diazonium salt from N-phenylbenzohydrazide with N,N-dimethylaniline.

Materials:

-

N-Phenylbenzohydrazide

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

N,N-Dimethylaniline

-

Sodium Acetate

-

Ethanol

-

Distilled Water

-

Ice

Equipment:

-

250 mL Beakers

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

-

Buchner Funnel and Filter Flask

-

pH paper or pH meter

Procedure:

Part A: Diazotization of N-Phenylbenzohydrazide

-

Prepare the diazonium salt solution from 2.12 g (0.01 mol) of N-phenylbenzohydrazide as described in Protocol 1, Part A.

Part B: Azo Coupling with N,N-Dimethylaniline

-

In a separate 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of 1 M hydrochloric acid.

-

Cool the N,N-dimethylaniline solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution with constant stirring.

-

After the addition is complete, slowly add a saturated solution of sodium acetate until the mixture is neutral to slightly acidic (pH 5-6), as indicated by pH paper.

-

A yellow precipitate of the azo dye will form.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

Filter the crude product, wash with cold water, and recrystallize from ethanol.

-

Dry the purified dye.

Data Presentation: Characterization of Synthesized Azo Dyes

The synthesized azo dyes can be characterized by various spectroscopic techniques to confirm their structure and purity. The color of the dye is determined by its absorption in the visible region of the electromagnetic spectrum.

| Precursor (Diazonium Component) | Coupling Component | Dye Color | λmax (nm) in Ethanol | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Yield (%) |

| N-Phenylbenzohydrazide | 2-Naphthol | Orange-Red | ~480-520 | Data not available | ~75-85 |

| N-Phenylbenzohydrazide | Phenol | Yellow-Orange | ~400-440 | Data not available | ~70-80 |

| N-Phenylbenzohydrazide | N,N-Dimethylaniline | Yellow | ~410-450 | Data not available | ~80-90 |

| N-Phenylbenzohydrazide | Resorcinol | Reddish-Orange | ~490-530 | Data not available | ~70-80 |

Note: The λmax and yield values are approximate and can vary based on reaction conditions and purity of reagents. Specific experimental data for azo dyes derived directly from N-phenylbenzohydrazide is limited in publicly available literature, and the provided ranges are based on analogous structures.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through clear observational checkpoints and analytical verification.

-

Visual Confirmation: The formation of a brightly colored precipitate upon mixing the diazonium salt and the coupling component provides immediate qualitative evidence of a successful coupling reaction.

-

pH Control: The careful control of pH during the coupling step is critical for maximizing yield and purity. The use of pH paper or a pH meter allows for real-time monitoring and adjustment.

-

Spectroscopic Analysis: The identity and purity of the final product should be confirmed by spectroscopic methods.

-

UV-Vis Spectroscopy: The absorption maximum (λmax) in the visible region confirms the formation of a colored azo compound.[8] The spectrum should show a characteristic strong absorption band corresponding to the π → π* transition of the extended conjugated system.

-

FT-IR Spectroscopy: The presence of the N=N stretching vibration (typically in the range of 1400-1600 cm⁻¹) and the absence of the N-H stretching vibrations of the starting hydrazide provide evidence for the formation of the azo linkage.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the detailed molecular structure of the synthesized dye.

-

Conclusion and Future Directions

The use of N-phenylbenzohydrazide as a precursor in azo dye synthesis opens up new possibilities for the design and creation of novel colorants. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this promising area. The resulting azo dyes, with their unique structural features derived from the hydrazide starting material, may exhibit interesting photophysical properties, enhanced stability, or novel applications in various fields.

Further research is warranted to fully elucidate the reaction mechanism of N-acyl-N'-arylhydrazines with nitrous acid and to systematically investigate the properties of the resulting azo dyes. The exploration of a wider range of coupling components and the evaluation of the dyeing performance and other functional properties of these novel colorants will undoubtedly contribute to the advancement of dye chemistry.

References

- The Synthesis of Azo Dyes. (n.d.).

-

Classifications, properties, recent synthesis and applications of azo dyes. (2020). PMC. [Link]

- Application Notes and Protocols: Synthesis of Azo Dyes Using 1-Naphthylhydrazine Hydrochloride Precursors. (2025). Benchchem.

-

Japp-Klingemann reaction. (n.d.). chemeurope.com. [Link]

- Reaction of Amines with Nitrous Acid. (2021). Chemistry LibreTexts.

- N-Acyl-N-tosylhydrazine as a Synthon To Construct Tetrasubstituted Carbon Centers Possessing a Nitrogen Group. (2014). Semantic Scholar.

- Coupling Reactions of Aryl Diazonium Salts. (2019). Chemistry LibreTexts.

- of spectral properties of azo dyes formed by phenylhydrazine and its... (n.d.).

-

COUPLING REACTIONS OF DIAZONIUM SALTS. (2021). YouTube. [Link]

- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.

- Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived

- Making azo dyes. (2014). YouTube.

- 23.10 Reactions of Amines with Nitrous Acid. (2020). YouTube.

- Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (n.d.). MDPI.

-

some reactions of diazonium ions. (n.d.). Chemguide. [Link]

- What are the special considerations for the Japp-Klingemann reaction? (2016).

- 23.10: Amines with Nitrous Acid. (2021). Chemistry LibreTexts.

- Diazo Coupling of Aryl Diazonium Salts 1a1g with Aldehyde Phenylhydrazones 2a2i for Synthesis of Formazans 3a3q under Solvent-Free Condition. (n.d.).

- (PDF) SYNTHESIS OF AZO DYES. (2019).

- (PDF)

- Azo-Hydrazone Conversion. I. The Japp-Klingemann Reaction. (n.d.).

-

Azo dye formation (video) | Diazonium salts. (n.d.). Khan Academy. [Link]

- Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). Sci-Hub.

- CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. (n.d.). IIP Series.

Sources

- 1. youtube.com [youtube.com]

- 2. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Japp-Klingemann_reaction [chemeurope.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Khan Academy [khanacademy.org]

- 8. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-Phenylbenzohydrazide as a "Masked" 1,3-Dipole for Precision Heterocycle Synthesis

Executive Summary

N-Phenylbenzohydrazide (NPBH) is frequently miscategorized as a simple protecting group or a stable end-product. In advanced heterocyclic chemistry, its primary utility is as a stable precursor for N-phenylbenzohydrazonoyl chloride , a "gateway" intermediate. This intermediate, upon base-mediated dehydrohalogenation, generates diphenylnitrilimine —a transient, highly reactive 1,3-dipole.

This Application Note details the conversion of NPBH into pyrazoles and related azoles via the nitrilimine pathway. Unlike oxidative cyclizations of hydrazones (which require toxic oxidants like lead tetraacetate), this protocol utilizes a chlorination-elimination sequence that offers superior regiocontrol and scalability for drug discovery workflows.

Mechanistic Insight: The Nitrilimine Pathway

The transformation relies on the conversion of the amide carbonyl of NPBH into an imidoyl chloride. The resulting hydrazonoyl chloride is stable enough to be isolated but reactive enough to generate a dipole in situ.

The Pathway Logic

-

Activation: The carbonyl oxygen is converted to a leaving group (using

or -

Dipole Generation: Treatment with a mild base (Triethylamine) eliminates HCl, generating the 1,3-dipole (Nitrilimine).

-

Cycloaddition: The dipole undergoes a [3+2] cycloaddition with a dipolarophile (alkyne or alkene) to yield the heterocycle.

Figure 1: The activation of N-phenylbenzohydrazide to access the nitrilimine 1,3-dipole for pyrazole synthesis.

Critical Experimental Protocols

Protocol A: Synthesis of N-Phenylbenzohydrazonoyl Chloride

Objective: Convert the inert amide linkage of NPBH into the reactive imidoyl chloride. Note: This intermediate is moisture-sensitive.[1] All glassware must be oven-dried.

Materials

-

N-Phenylbenzohydrazide (10.0 mmol)

-

Phosphorus Pentachloride (

) (11.0 mmol) -

Anhydrous Benzene or Toluene (Caution: Carcinogenic/Toxic; use fume hood)

-

Alternative Green Solvent: Anhydrous 2-MeTHF (requires optimization for solubility)

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a Calcium Chloride drying tube (or

line). -

Mixing: Add N-phenylbenzohydrazide (2.12 g, 10 mmol) and anhydrous toluene (30 mL). Stir to create a suspension.

-

Reagent Addition: Add

(2.29 g, 11 mmol) in small portions over 5 minutes.-

Observation: The suspension will thin as the reaction proceeds and HCl gas evolves.

-

-

Heating: Heat the mixture to gentle reflux (110°C) for 3–4 hours.

-

Checkpoint: The reaction is complete when HCl evolution ceases and the solution becomes clear/yellowish.[2]

-

-

Isolation:

-

Cool the reaction to room temperature.

-

Remove the solvent under reduced pressure (Rotavap) to yield a solid residue.

-

Purification: Recrystallize immediately from Ethanol/Water or Ligroin.

-

Stability Note: The product, N-phenylbenzohydrazonoyl chloride, typically melts around 129–131°C. Store in a desiccator; it hydrolyzes back to the hydrazide if exposed to moist air.

-

Protocol B: [3+2] Cycloaddition to 1,3,5-Triphenylpyrazole

Objective: Generate the nitrilimine dipole in situ and trap it with a dipolarophile.

Materials

-

N-Phenylbenzohydrazonoyl chloride (from Protocol A) (5.0 mmol)

-

Phenylacetylene (Dipolarophile) (5.5 mmol)

-

Triethylamine (

) (7.0 mmol) -

Anhydrous THF or Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology

-

Preparation: Dissolve N-phenylbenzohydrazonoyl chloride (1.15 g, 5.0 mmol) and Phenylacetylene (0.56 g, 5.5 mmol) in anhydrous THF (20 mL) in a 50 mL round-bottom flask.

-

Dipole Release: Add Triethylamine (0.71 g, 7.0 mmol) dropwise over 10 minutes at room temperature.

-

Reaction: Stir the mixture at reflux (60°C for THF) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting chloride spot should disappear.

-

-

Work-up:

-

Filter off the triethylamine hydrochloride salt.

-

Evaporate the filtrate to dryness.

-

The residue is the crude pyrazole.

-

-

Purification: Recrystallize from Ethanol to obtain 1,3,5-triphenylpyrazole as white needles (MP: ~138°C).

Data Summary & Troubleshooting

| Parameter | Protocol A ( | Protocol B (Cycloaddition) |

| Key Reagent | Phosphorus Pentachloride | Triethylamine (Base) |

| Critical Control | Moisture exclusion (prevents hydrolysis) | Stoichiometry (Excess base required) |

| Typical Yield | 85–92% | 75–85% |

| Common Failure | Reversion to hydrazide (wet solvent) | Dimerization of dipole (no dipolarophile) |

| Appearance | Yellowish crystalline solid | White/Off-white needles |

Troubleshooting Guide

-

Problem: Low yield in Protocol A.

-

Cause: Old/wet

or wet solvent. -

Solution: Use fresh

and distill toluene over sodium.

-

-

Problem: Formation of "Tetrazine" byproduct in Protocol B.

-

Cause: If the dipolarophile (alkyne) is unreactive or absent, the nitrilimine dipole will dimerize with itself to form a dihydro-tetrazine derivative.

-

Solution: Ensure the dipolarophile is added before the base. Use a slight excess (1.1 eq) of the dipolarophile.

-

Alternative "Mild" Activation (Appel Conditions)

For substrates sensitive to the harsh acidity of

Protocol:

-

Dissolve N-phenylbenzohydrazide (1 eq) in dry Acetonitrile.

-

Add Triphenylphosphine (1.2 eq).

-

Add

(or hexachloroacetone as a greener alternative) (1.2 eq). -

Stir at room temperature for 3 hours.

-

Proceed directly to the addition of the dipolarophile and base (One-Pot Protocol).

References

-

Shawali, A. S. (1993). Reaction of hydrazonoyl halides with sulfur ylides and carbanions: Synthesis of pyrazoles and thiadiazoles. Chemical Reviews, 93(8), 2731–2777. Link

-

Wolinska-Mocydlarz, J., et al. (2015). Synthesis of N-phenylalkanehydrazonoyl chlorides from arylhydrazides. ResearchGate.[11] Link

-

Doreswamy, B. H., et al. (2018).[12] Structural Characterization and Docking Studies of (Z)-N-Phenyl Benzo Hydrazonoyl Chloride. Journal of Applicable Chemistry, 7(3), 496-500.[12] Link

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][12] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

Sources

- 1. Indazole synthesis [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]